molecular formula C15H11ClO2 B5667423 (4-chlorophenyl) (E)-3-phenylprop-2-enoate

(4-chlorophenyl) (E)-3-phenylprop-2-enoate

Cat. No.: B5667423
M. Wt: 258.70 g/mol
InChI Key: CZAZTALFKHKAKL-IZZDOVSWSA-N
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Description

(4-chlorophenyl) (E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl) (E)-3-phenylprop-2-enoate typically involves the esterification of (E)-3-phenylprop-2-enoic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl) (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-chlorophenyl) (E)-3-phenylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-chlorophenyl) (E)-3-phenylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl) (E)-3-phenylprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    (4-chlorophenyl) (E)-3-phenylprop-2-en-1-ol: Similar structure but with an alcohol group instead of an ester.

    (4-chlorophenyl) (E)-3-phenylprop-2-en-1-one: Similar structure but with a ketone group instead of an ester.

Uniqueness

(4-chlorophenyl) (E)-3-phenylprop-2-enoate is unique due to its ester functional group, which imparts specific chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .

Properties

IUPAC Name

(4-chlorophenyl) (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAZTALFKHKAKL-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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